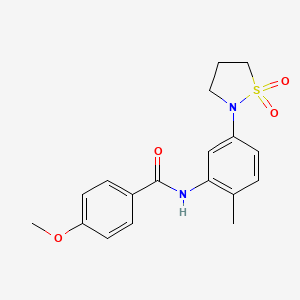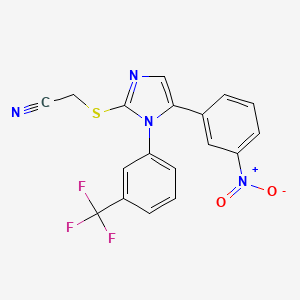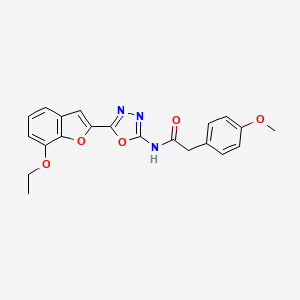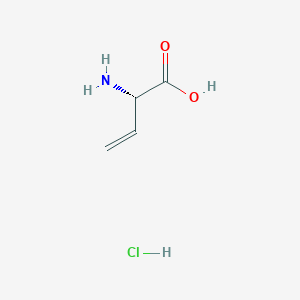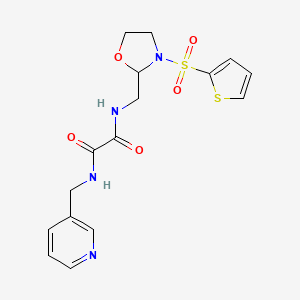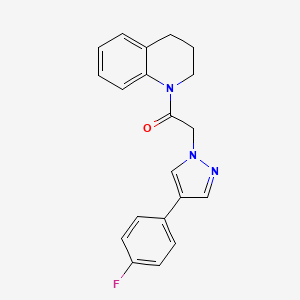
(E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
1,3,4-Oxadiazole bearing compounds, including variants similar to the specified chemical, are extensively studied due to their diverse biological activities. For example, N-substituted derivatives of these compounds have been synthesized and evaluated for antimicrobial activities against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Another study synthesized a series of these compounds, evaluating their inhibition against butyrylcholinesterase enzyme and for potential ligand-binding affinities through molecular docking studies (Khalid et al., 2016).
Cancer Research
Compounds structurally related to the specified chemical have been explored in cancer research. For instance, a study investigated the lethal poisoning of cancer cells through respiratory chain inhibition combined with specific compound administration, highlighting a bioenergetic catastrophe leading to cancer cell death (Sica et al., 2019). Another research effort synthesized and evaluated oxadiazole derivatives for their antimicrobial activity and conducted molecular modeling for potential applications in cancer therapy (Vankadari et al., 2013).
Antimicrobial Activity
The antimicrobial potential of these compounds is a significant area of study. For instance, certain derivatives have shown promising tuberculostatic activity, which is crucial for developing new treatments against tuberculosis (Foks et al., 2004). Additionally, a study involving the synthesis of novel oxadiazole derivatives derived from ciprofloxacin demonstrated enhanced antibacterial activity against various organisms, indicating potential for developing new antimicrobial agents (Singhai & Gupta, 2019).
Antitubercular Applications
In the context of tuberculosis, a novel pre-clinical candidate was discovered with significant activity against both sensitive and drug-resistant Mycobacterium tuberculosis, indicating the potential for new treatment regimens for multidrug-resistant tuberculosis (Kaur et al., 2021).
Propiedades
IUPAC Name |
(E)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-17(9-6-14-4-2-1-3-5-14)22-12-10-16(11-13-22)19-21-20-18(24-19)15-7-8-15/h1-6,9,15-16H,7-8,10-13H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTQQHBMZWMRHN-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

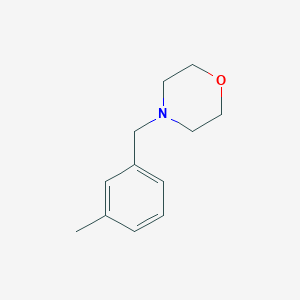

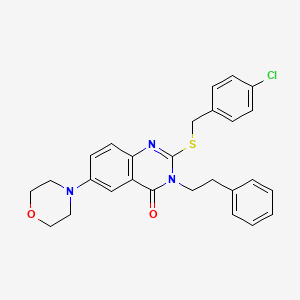
![4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoline](/img/structure/B2955581.png)

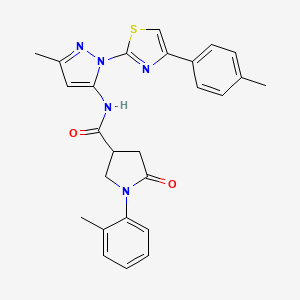
![2-(4-bromophenyl)-1-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2955585.png)
